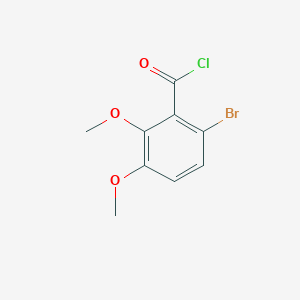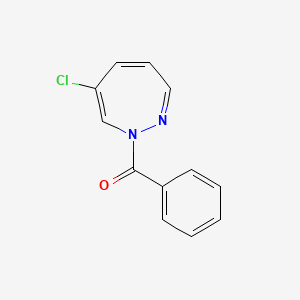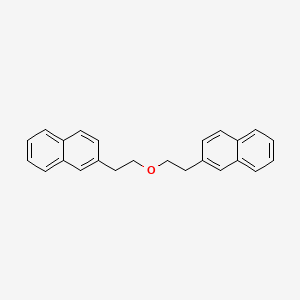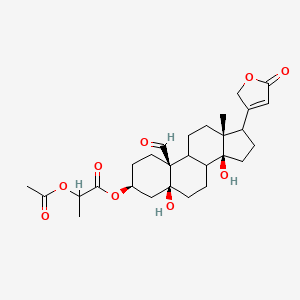
alpha-Acetyloxypropionyl-k-strophanthidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetyloxypropionyl-k-strophanthidin is a derivative of k-strophanthidin, a cardenolide found in species of the genus Strophanthus. K-strophanthidin is known for its potent biological activities, particularly its role as a cardiac glycoside. This compound has been studied for its potential therapeutic applications, especially in the treatment of heart-related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyloxypropionyl-k-strophanthidin typically involves the acetylation of k-strophanthidin. The process begins with the extraction of k-strophanthidin from natural sources such as the seeds of Strophanthus kombé. The extracted k-strophanthidin is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Acetyloxypropionyl-k-strophanthidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Alpha-Acetyloxypropionyl-k-strophanthidin has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of cardenolides and their derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: It has potential therapeutic applications in the treatment of heart failure and other cardiac conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of alpha-Acetyloxypropionyl-k-strophanthidin involves the inhibition of the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange and enhances cardiac contractility. The compound also modulates various signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Alpha-Acetyloxypropionyl-k-strophanthidin is similar to other cardiac glycosides such as ouabain and digitoxin. it has unique structural features that confer distinct biological activities. For instance, the acetyl group in this compound enhances its lipophilicity and cellular uptake compared to other glycosides .
List of Similar Compounds
Ouabain: Another cardiac glycoside with similar mechanisms of action.
Digitoxin: A well-known cardiac glycoside used in the treatment of heart conditions.
Digoxin: Similar to digitoxin but with different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
63979-64-6 |
|---|---|
Molekularformel |
C28H38O9 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[(3S,5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-acetyloxypropanoate |
InChI |
InChI=1S/C28H38O9/c1-16(36-17(2)30)24(32)37-19-4-9-26(15-29)21-5-8-25(3)20(18-12-23(31)35-14-18)7-11-28(25,34)22(21)6-10-27(26,33)13-19/h12,15-16,19-22,33-34H,4-11,13-14H2,1-3H3/t16?,19-,20?,21?,22?,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
QBMMODUFPLCLPF-WEEXNRQCSA-N |
Isomerische SMILES |
CC(C(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4(C(CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O)OC(=O)C |
Kanonische SMILES |
CC(C(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)


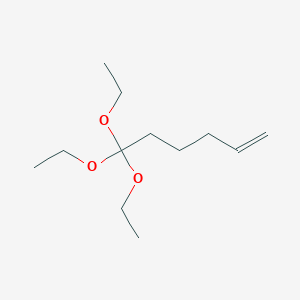
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)


![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
